Cas no 1269292-18-3 (1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole)
1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole
- 1-(2-nitrophenyl)-5-phenylpyrazole
- 1269292-18-3
- A12157
- AKOS010625763
- DTXSID60718992
-
- Inchi: 1S/C15H11N3O2/c19-18(20)15-9-5-4-8-14(15)17-13(10-11-16-17)12-6-2-1-3-7-12/h1-11H
- InChI Key: PKXNSITUBXLXMS-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=CC=1N1C(=CC=N1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 265.085126602g/mol
- Monoisotopic Mass: 265.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 63.6Ų
1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049003446-1g |
1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole |
1269292-18-3 | 95% | 1g |
$400.00 | 2022-04-03 | |
| Chemenu | CM126925-1g |
1-(2-nitrophenyl)-5-phenyl-1H-pyrazole |
1269292-18-3 | 95% | 1g |
$296 | 2021-08-05 | |
| Chemenu | CM126925-1g |
1-(2-nitrophenyl)-5-phenyl-1H-pyrazole |
1269292-18-3 | 95% | 1g |
$286 | 2024-08-02 | |
| Ambeed | A790157-1g |
1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole |
1269292-18-3 | 95+% | 1g |
$258.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770608-1g |
1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole |
1269292-18-3 | 98% | 1g |
¥2528.00 | 2024-08-09 |
1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole Suppliers
1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on 1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole
Introduction to 1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole (CAS No. 1269292-18-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole, identified by the chemical abstracts service number CAS No. 1269292-18-3, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and promising biological activities. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its versatility in drug design and development. The presence of both nitro and phenyl substituents in its molecular structure endows it with distinct electronic and steric characteristics, making it a valuable candidate for further exploration in synthetic chemistry and pharmacological research.
The nitro group at the 2-position of the phenyl ring introduces a region of high electron-withdrawing density, which can significantly influence the reactivity and binding interactions of the molecule. This feature has been exploited in various contexts, including the development of novel ligands for enzyme inhibition and receptor binding studies. In contrast, the phenyl group at the 5-position provides a hydrophobic pocket that can enhance interactions with biological targets, particularly in protein-ligand docking studies. The combination of these substituents makes 1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole a compelling candidate for designing molecules with tailored biological properties.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of this compound. Molecular modeling studies have revealed that the nitro group can engage in hydrogen bonding with polar residues in protein active sites, while the phenyl ring can stack effectively with aromatic patches on biological targets. These insights have guided the optimization of analogs with enhanced affinity and selectivity. For instance, computational screening has identified derivatives of 1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole that exhibit promising inhibitory activity against certain kinases, which are implicated in various diseases.
In vitro experiments have further validated these computational predictions. Researchers have demonstrated that 1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The nitro group has been shown to enhance binding affinity through electrostatic interactions, while the phenyl ring contributes to hydrophobic stabilization. These findings align well with structural data obtained from X-ray crystallography, which have provided detailed insights into how this compound interacts with its biological targets.
The potential therapeutic applications of 1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole are particularly exciting when considering its role as a lead compound for drug discovery. Preclinical studies have suggested that derivatives of this molecule may have utility in treating conditions such as inflammation, pain, and even certain types of cancer. The ability to fine-tune its pharmacological profile by modifying substituents or exploring different scaffolds has made it an attractive candidate for medicinal chemists. Additionally, its stability under various conditions makes it suitable for formulation into pharmaceutical products, ensuring consistent bioavailability.
The synthesis of 1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole is another area where significant progress has been made. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrazole core with high precision, while palladium-catalyzed nitration has allowed for regioselective introduction of the nitro group onto the aromatic ring. These advances have not only simplified the synthesis but also opened up new possibilities for functionalizing this scaffold further.
The versatility of 1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole extends beyond its applications in drug discovery. It has also been utilized as an intermediate in materials science research, where its electronic properties make it suitable for developing organic semiconductors and light-emitting diodes (OLEDs). The nitro group's ability to participate in charge transfer processes has been particularly valuable in these applications, enhancing device performance through improved charge transport capabilities.
In conclusion, 1-(2-Nitrophenyl)-5-phenyl-1H-pyrazole (CAS No. 1269292-18-3) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features, combined with recent advances in computational modeling and synthetic chemistry, have positioned it as a key player in both academic research and industrial development. As scientists continue to explore its potential, we can expect to see further innovations that will expand its utility in chemical biology and beyond.
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